molecular formula C5H15N3O2S B2901349 {[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine CAS No. 741717-71-5

{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine

Cat. No. B2901349
CAS RN: 741717-71-5
M. Wt: 181.25
InChI Key: ITLYXQBZTJGFTB-UHFFFAOYSA-N
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Description

“{2-(Dimethylamino)ethylsulfamoyl}amine” is an organic compound with the molecular formula C5H15N3O2S . It has a molecular weight of 181.26 . It appears as a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(dimethylamino)-2-[methyl(sulfamoyl)amino]ethane . Its InChI key is ITLYXQBZTJGFTB-UHFFFAOYSA-N . The compound contains a sulfamoyl group (S(=O)(=O)N), which is attached to a methyl group and a 2-(dimethylamino)ethyl group .


Physical And Chemical Properties Analysis

“{2-(Dimethylamino)ethylsulfamoyl}amine” is a powder at room temperature . It has a molecular weight of 181.26 . The compound’s storage temperature is at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of “{2-(Dimethylamino)ethylsulfamoyl}amine,” but unfortunately, the available information is limited to product listings and safety data sheets from chemical suppliers . It appears that detailed information on specific research applications for this compound may not be widely published or readily accessible online.

properties

IUPAC Name

1-(dimethylamino)-2-[methyl(sulfamoyl)amino]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3O2S/c1-7(2)4-5-8(3)11(6,9)10/h4-5H2,1-3H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLYXQBZTJGFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine

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